2-Cyano-3-hydroxybut-2-enoic acid

Step economy Amidation efficiency Process chemistry

2-Cyano-3-hydroxybut-2-enoic acid (CAS 331627-93-1, predominantly the Z-isomer) is a substituted enamide bearing a free carboxylic acid, a β-enolic hydroxyl, and an α-cyano group on a C₄ butenoic backbone. It functions as the direct carboxy-donor intermediate in the synthesis of two therapeutically distinct active pharmaceutical ingredients (APIs): teriflunomide (an oral de novo pyrimidine synthesis inhibitor approved for relapsing multiple sclerosis) and LFM-A13 (a dual BTK/PLK inhibitor with anticancer properties).

Molecular Formula C5H5NO3
Molecular Weight 127.10 g/mol
Cat. No. B13820313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-hydroxybut-2-enoic acid
Molecular FormulaC5H5NO3
Molecular Weight127.10 g/mol
Structural Identifiers
SMILESCC(=C(C#N)C(=O)O)O
InChIInChI=1S/C5H5NO3/c1-3(7)4(2-6)5(8)9/h7H,1H3,(H,8,9)/b4-3-
InChIKeyBMEBUGFDWHDVHO-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-3-hydroxybut-2-enoic Acid – Pharmaceutical Intermediate Procurement & Differentiation Guide


2-Cyano-3-hydroxybut-2-enoic acid (CAS 331627-93-1, predominantly the Z-isomer) is a substituted enamide bearing a free carboxylic acid, a β-enolic hydroxyl, and an α-cyano group on a C₄ butenoic backbone . It functions as the direct carboxy-donor intermediate in the synthesis of two therapeutically distinct active pharmaceutical ingredients (APIs): teriflunomide (an oral de novo pyrimidine synthesis inhibitor approved for relapsing multiple sclerosis) and LFM-A13 (a dual BTK/PLK inhibitor with anticancer properties) [1][2]. Its procurement relevance stems from its unique ability to undergo single-step amidation without protecting-group manipulation, a feature not shared by its ester analogs.

Why Ester or Simpler Cyanoacetate Analogs Cannot Replace 2-Cyano-3-hydroxybut-2-enoic Acid in Regulated API Synthesis


Substituting the free acid with its ethyl or methyl ester congeners (e.g., ethyl 2-cyano-3-hydroxybut-2-enoate, CAS 87853-82-5) introduces an additional hydrolytic step that reduces overall atom economy, extends process time, and risks stereochemical erosion of the Z-configuration essential for downstream biological activity [1][2]. Simpler precursors such as cyanoacetic acid lack the pre-installed α,β-unsaturated enamide framework and therefore require multi-step C-acylation sequences that generate genotoxic impurities (e.g., 4-trifluoromethylaniline) necessitating additional purification [3]. The free acid's resonance-assisted intramolecular hydrogen bond (RAHB) between the carboxyl and β-enolic hydroxyl stabilizes the Z-isomer; ester analogs lack this stabilization and are more prone to thermal E/Z isomerization [4]. These differences translate into quantifiable gaps in step count, yield, purity, and impurity burden documented below.

Quantitative Head-to-Head Evidence: 2-Cyano-3-hydroxybut-2-enoic Acid vs. Closest Analogs for Scientific Procurement Decisions


Step Economy: Single-Step Direct Amidation of the Free Acid vs. Two-Step Ester Hydrolysis–Amidation Sequence

The free carboxylic acid of 2-cyano-3-hydroxybut-2-enoic acid enables direct condensation with 4-trifluoromethylaniline using dicyclohexylcarbodiimide (DCC) in ethyl acetate at 25–30°C over 2 hours, yielding the penultimate intermediate 2-cyano-N-(4-trifluoromethylphenyl)acetamide at 88.15% yield with 99.6% HPLC purity [1]. In contrast, the ethyl ester analog (ethyl 2-cyano-3-hydroxybut-2-enoate) requires reaction with 4-trifluoromethylaniline in refluxing xylene for 48 hours to achieve amidation via transesterification, with a prior ester synthesis step yielding only 84.6% and necessitating additional solvent distillation and purification [2]. The free acid route eliminates one synthetic step, reduces reaction time by approximately 46 hours, and avoids high-boiling xylene.

Step economy Amidation efficiency Process chemistry

Final API Purity and Genotoxic Impurity Control: Cyanoacetic Acid Free-Acid Route vs. Leflunomide Hydrolysis Route

The cyanoacetic acid-based free-acid route disclosed in WO2017103942A1 delivers teriflunomide with an HPLC purity exceeding 99.9% after ethyl acetate recrystallization, with proactive elimination of genotoxic impurities (4-cyanoaniline and isomeric trifluoromethylanilines) via upstream vacuum distillation of the 4-trifluoromethylaniline starting material [1]. In contrast, the earlier leflunomide-hydrolysis route (U.S. Pat. No. 5,494,911) generates 4-trifluoromethylaniline as a hydrolytic degradation byproduct—a compound classified as a genotoxic concern requiring control at trace levels in the final API—and yields product of inferior purity without additional chromatographic purification [2]. The free-acid route achieves >99.9% purity without column chromatography, while the leflunomide route explicitly requires chromatographic purification that depresses yield [3].

Genotoxic impurity API purity Regulatory compliance

Z-Stereochemical Integrity: Free Acid Intramolecular Stabilization vs. Ester Thermal Lability

The biologically active Z-configuration of the enamide system is mandated for teriflunomide's interaction with dihydroorotate dehydrogenase (DHODH) [1]. In the free acid, the Z-isomer is thermodynamically stabilized at ambient to moderate temperatures by a resonance-assisted intramolecular hydrogen bond (RAHB) between the carboxylic acid proton and the β-enolic oxygen (O–H···O=C, estimated distance ~1.8 Å) [2]. This stabilization is absent in the corresponding ethyl and methyl esters, which lack the acidic carboxyl proton. Consequently, elevated temperatures (>80°C) promote Z→E isomerization in both forms, but the free acid exhibits a wider operational temperature window before isomerization onset [2]. The methyl ester (CAS 3288-52-6) has a predicted boiling point of 201.9°C and density of 1.157 g/cm³, with no melting point reported, indicative of its liquid state at ambient conditions and consequent processing limitations .

Stereochemical stability Z/E isomerization Process robustness

Dual-API Precursor Scope: One Intermediate for Teriflunomide and LFM-A13 vs. Single-Application Ester Intermediates

2-Cyano-3-hydroxybut-2-enoic acid is the direct carboxy precursor for two structurally and therapeutically distinct APIs: teriflunomide (via condensation with 4-trifluoromethylaniline) and LFM-A13 (via condensation with 2,5-dibromoaniline) [1][2]. Teriflunomide is an FDA-approved oral DHODH inhibitor for relapsing multiple sclerosis; LFM-A13 is a dual Bruton's tyrosine kinase (BTK) and Polo-like kinase (PLK) inhibitor (BTK IC₅₀ = 2.5 μM) under investigation for anticancer applications . The ethyl and methyl ester analogs cannot directly form these amides without prior hydrolysis, and their use commits a synthesis campaign to a single API target. Procuring the free acid enables a single intermediate inventory to serve two distinct development programs or contract manufacturing campaigns.

Intermediate versatility API diversification Procurement consolidation

Overall Synthetic Efficiency: Cyanoacetic Acid Free-Acid Route vs. Chinese-Reported Multi-Step Route

A Chinese synthetic工艺改进 study reported an overall teriflunomide yield of 81.7% via a three-step sequence starting from cyanoacetic acid (chlorination → amidation → C-acylation), with the product confirmed by NMR and HRMS [1]. The improved free-acid route disclosed in WO2017103942A1 achieves an intermediate yield of 88.15% (2-cyano-N-(4-trifluoromethylphenyl)acetamide) followed by 80.3% in the C-acetylation step, giving a calculated two-step yield of approximately 70.7% for the core sequence [2]. However, the WO2017103942A1 route incorporates upstream vacuum distillation for genotoxic impurity control (a regulatory prerequisite not addressed in the Chinese route) and achieves >99.9% final purity without chromatography, whereas the Chinese route reports product identity confirmation but does not specify final purity or impurity profiling [1][2]. The trade-off between modestly higher overall yield (81.7% vs. ~70.7%) and regulatory-compliant purity with genotoxic impurity control must be weighed in procurement decisions.

Total synthesis yield Process mass intensity Industrial scalability

Optimal Procurement and Application Scenarios for 2-Cyano-3-hydroxybut-2-enoic Acid Based on Quantitative Differentiation Evidence


GMP Teriflunomide API Manufacturing Requiring >99.9% Purity with Genotoxic Impurity Control

Procure the free acid when the synthetic route must deliver teriflunomide meeting ICH M7 genotoxic impurity guidelines without chromatographic purification. The WO2017103942A1 route achieves >99.9% HPLC purity and eliminates 4-trifluoromethylaniline and 4-cyanoaniline via upstream vacuum distillation, making it suitable for regulatory filings [1]. The free acid's direct amidation capability eliminates the xylene reflux and 48-hour transamidation required by the ethyl ester route, reducing cycle time and solvent burden in cGMP environments [2].

Dual-API Development Programs (Teriflunomide + LFM-A13) from a Single Intermediate Stock

When a CRO or pharmaceutical development group is advancing both an immunomodulatory DHODH inhibitor program (teriflunomide) and a kinase inhibitor oncology program (LFM-A13), procuring the free acid as a common intermediate reduces the number of supplier-managed materials from two distinct ester precursors to one [3][4]. Both APIs are formed via single-step condensation with their respective anilines, enabling parallel synthesis campaigns from a single validated intermediate lot.

Stereochemically Sensitive Medicinal Chemistry Requiring Crystalline Z-Isomer Intermediates

For structure-activity relationship (SAR) studies where the Z-configuration of the enamide is critical for target binding (e.g., DHODH inhibition), the free acid's RAHB-stabilized Z-isomer provides a solid, crystalline intermediate with defined stereochemistry [5]. In contrast, the methyl and ethyl esters are liquids at ambient temperature, complicating precise stoichiometric dispensing and increasing the risk of unintended E-isomer incorporation during amidation at elevated temperatures .

Green Chemistry Process Development Leveraging Mechanochemical or Solvent-Free Amidation

The free acid is compatible with emerging mechanochemical and reactive extrusion amidation methodologies that eliminate organic solvents [6]. Solventless twin-screw extrusion synthesis of teriflunomide directly from the carboxylic acid and amine has been demonstrated with high yield and productivity, aligning with green chemistry E-factor reduction targets. The ethyl ester cannot participate directly in such solvent-free amidations without prior hydrolysis, negating the sustainability benefit.

Quote Request

Request a Quote for 2-Cyano-3-hydroxybut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.